1-(Methylsulfonyl)-4-nitrosopiperazine
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Overview
Description
1-(Methylsulfonyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a methylsulfonyl group and a nitroso group attached to the piperazine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-4-nitrosopiperazine can be synthesized through a multi-step process involving the following key steps:
Formation of 1-(Methylsulfonyl)piperazine: This intermediate can be prepared by reacting piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Nitrosation: The 1-(Methylsulfonyl)piperazine is then subjected to nitrosation using a nitrosating agent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid) to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products:
Oxidation: 1-(Methylsulfonyl)-4-nitropiperazine.
Reduction: 1-(Methylsulfonyl)-4-aminopiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-4-nitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-nitrosopiperazine involves its interaction with specific molecular targets and pathways:
Nitroso Group: The nitroso group can interact with nucleophilic sites in biological molecules, leading to modifications that affect their function.
Methylsulfonyl Group: This group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-nitrosopiperazine can be compared with other similar compounds to highlight its uniqueness:
1-(Methylsulfonyl)piperazine: Lacks the nitroso group, resulting in different reactivity and biological activity.
4-Nitrosopiperazine: Lacks the methylsulfonyl group, affecting its solubility and stability.
1-(Methylsulfonyl)-4-nitropiperazine: Contains a nitro group instead of a nitroso group, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both the methylsulfonyl and nitroso groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H11N3O3S |
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Molecular Weight |
193.23 g/mol |
IUPAC Name |
1-methylsulfonyl-4-nitrosopiperazine |
InChI |
InChI=1S/C5H11N3O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H2,1H3 |
InChI Key |
KCSFJDVDFDUTBF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)N=O |
Origin of Product |
United States |
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